molecular formula C10H12N2O B13205571 2-(1,3-Benzoxazol-2-yl)propan-2-amine

2-(1,3-Benzoxazol-2-yl)propan-2-amine

Cat. No.: B13205571
M. Wt: 176.21 g/mol
InChI Key: IPQWZVYNDHISBN-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-yl)propan-2-amine is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzoxazol-2-yl)propan-2-amine typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the use of 2-aminophenol and acetone in the presence of a catalyst such as hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the benzoxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as metal oxides or ionic liquids may be employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzoxazol-2-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The benzoxazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-(1,3-Benzoxazol-2-yl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzoxazol-2-yl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)propan-2-amine
  • 2-(1,3-Benzoxazol-2-yl)propan-1-amine
  • 2-(6-chloro-1,3-benzoxazol-2-yl)propan-2-amine

Uniqueness

2-(1,3-Benzoxazol-2-yl)propan-2-amine is unique due to its specific structural features and reactivity. The presence of the benzoxazole ring imparts distinct electronic and steric properties, making it suitable for various applications that similar compounds may not be able to achieve .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-yl)propan-2-amine

InChI

InChI=1S/C10H12N2O/c1-10(2,11)9-12-7-5-3-4-6-8(7)13-9/h3-6H,11H2,1-2H3

InChI Key

IPQWZVYNDHISBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC2=CC=CC=C2O1)N

Origin of Product

United States

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